Structural Scaffold Precedent: 1,5-Diarylpyrrole COX-2 Selectivity as Class-Level Context for CAS 62041-50-3
The 1,5-diarylpyrrole scaffold to which 1-Ethyl-2-methyl-5-(4-methylphenyl)-1H-pyrrole belongs is a validated pharmacophore for selective COX-2 inhibition. The structurally related compound CS-706 [2-(4-ethoxyphenyl)-4-methyl-1-(4-sulfamoylphenyl)-1H-pyrrole] demonstrated a COX-2 IC50 of 0.31 μM in human whole blood assay, with a COX-1 IC50 of 2.2 μM, yielding a selectivity ratio of approximately 7.1 [1]. In comparison, the conventional NSAID indomethacin showed substantially lower COX-2 selectivity in the same assay system [1]. Direct quantitative data for CAS 62041-50-3 itself were not identified in the accessible literature, and this evidence is provided as class-level inference only.
| Evidence Dimension | COX-2 inhibitory potency and COX-2/COX-1 selectivity ratio in human whole blood assay |
|---|---|
| Target Compound Data | Not available from accessible primary literature for CAS 62041-50-3 |
| Comparator Or Baseline | CS-706 (structurally related 1,5-diarylpyrrole): COX-2 IC50 = 0.31 μM; COX-1 IC50 = 2.2 μM; Selectivity ratio ≈ 7.1; Indomethacin: lower selectivity ratio [1] |
| Quantified Difference | Cannot be calculated for CAS 62041-50-3 due to absence of compound-specific data |
| Conditions | Human whole blood assay; in vitro COX-1 and COX-2 inhibition [1] |
Why This Matters
This class-level precedent establishes that the 1,5-diarylpyrrole scaffold can yield meaningful COX-2 selectivity, but does not provide procurement-guiding differentiation for CAS 62041-50-3 specifically.
- [1] Ushiyama S, Yamada T, Murakami Y, et al. Preclinical pharmacology profile of CS-706, a novel cyclooxygenase-2 selective inhibitor, with potent antinociceptive and anti-inflammatory effects. Eur J Pharmacol. 2008;578(1):76-86. doi:10.1016/j.ejphar.2007.09.011. View Source
